Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl and methoxybenzoyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and benzoyl-substituted organic molecules. Examples include:
- Ethyl 2-[(4-methoxybenzoyl)amino]acetate
- Ethyl 4-aminobenzoate
- Indole derivatives
Uniqueness
Ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C21H19NO4S |
---|---|
Molecular Weight |
381.4g/mol |
IUPAC Name |
ethyl 2-[(4-methoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO4S/c1-3-26-21(24)18-17(14-7-5-4-6-8-14)13-27-20(18)22-19(23)15-9-11-16(25-2)12-10-15/h4-13H,3H2,1-2H3,(H,22,23) |
InChI Key |
DQLKSRCUKBQYAS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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